1-(3-Methoxypropanesulfonyl)piperidine
Overview
Description
1-(3-Methoxypropanesulfonyl)piperidine is a chemical compound with the molecular formula C9H19NO3S and a molecular weight of 221.32 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropanesulfonyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 3-methoxypropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding sulfoxide or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-(3-Methoxypropanesulfonyl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropanesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 1-(3-Methoxypropanesulfonyl)piperidine, widely used in organic synthesis and pharmaceuticals.
Piperidinone: A piperidine derivative with a ketone functional group, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxypropanesulfonyl group allows for unique interactions with molecular targets and enables the compound to participate in specific chemical reactions that other piperidine derivatives may not undergo .
Properties
IUPAC Name |
1-(3-methoxypropylsulfonyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-13-8-5-9-14(11,12)10-6-3-2-4-7-10/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHFFVUVWGRARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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